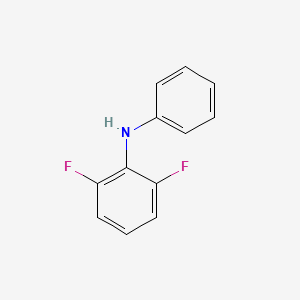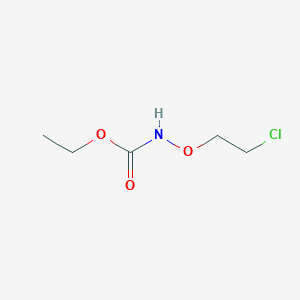
(2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is an indole derivative. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound contains an indole nucleus, which is a common structural motif in many bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol typically involves the reaction of 1H-indole-3-ethanamine with a suitable aldehyde or ketone under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
Chemistry
In chemistry, (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology
Biologically, this compound has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine
In medicine, indole derivatives are being explored for their therapeutic potential in treating diseases such as cancer, HIV, and tuberculosis. The compound’s ability to modulate biological pathways and inhibit specific enzymes is of particular interest .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
作用机制
The mechanism of action of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The indole nucleus can bind to various biological macromolecules, modulating their activity and leading to therapeutic effects . The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other critical processes .
相似化合物的比较
Similar Compounds
1H-Indole-3-ethanamine: A precursor in the synthesis of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol.
N-Methyltryptamine: Another indole derivative with similar biological activities.
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: A related compound with potential therapeutic applications.
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
62580-23-8 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyl]phenyl]methanol |
InChI |
InChI=1S/C19H22N2O/c22-14-17-6-2-1-5-15(17)9-11-20-12-10-16-13-21-19-8-4-3-7-18(16)19/h1-8,13,20-22H,9-12,14H2 |
InChI 键 |
CGCDBSBOWMUMRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCNCCC2=CNC3=CC=CC=C32)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)





